molecular formula C18H21N3O B5580240 3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol

3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol

Cat. No.: B5580240
M. Wt: 295.4 g/mol
InChI Key: SREMFPMVDNDRHG-UHFFFAOYSA-N
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Description

3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a phenol group, a benzylpiperazine moiety, and an imino linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol typically involves the reaction of 4-benzylpiperazine with an appropriate aldehyde or ketone under reductive amination conditions. A common method includes the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol stands out due to its unique combination of a phenol group, a benzylpiperazine moiety, and an imino linkage This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18-8-4-7-17(13-18)14-19-21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMFPMVDNDRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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